molecular formula C13H17ClO6 B1422403 (4-Chlorophenyl)methyl-beta-D-glucopyranoside CAS No. 700368-53-2

(4-Chlorophenyl)methyl-beta-D-glucopyranoside

Cat. No.: B1422403
CAS No.: 700368-53-2
M. Wt: 304.72 g/mol
InChI Key: ZODVANWZFAIQGK-UJPOAAIJSA-N
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Description

(4-Chlorophenyl)methyl-beta-D-glucopyranoside is a chemical compound that belongs to the class of glucosides It consists of a glucopyranose (a glucose molecule in its pyranose form) linked to a (4-chlorophenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)methyl-beta-D-glucopyranoside typically involves the glycosylation of a suitable glucose derivative with a (4-chlorophenyl)methyl halide. One common method is the Koenigs-Knorr reaction, where a glycosyl donor (such as a glycosyl bromide) reacts with an alcohol (in this case, (4-chlorophenyl)methanol) in the presence of a catalyst like silver carbonate or silver oxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Koenigs-Knorr reaction, utilizing continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the selective formation of the beta-anomer.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the glucopyranose moiety, leading to the formation of gluconic acid derivatives.

    Reduction: Reduction reactions can target the (4-chlorophenyl)methyl group, potentially converting it to a (4-chlorophenyl)methyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the (4-chlorophenyl)methyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Gluconic acid derivatives.

    Reduction: (4-Chlorophenyl)methyl alcohol.

    Substitution: Various substituted (4-chlorophenyl)methyl derivatives, depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)methyl-beta-D-glucopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of glycosylated compounds.

    Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methyl-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The glucopyranose moiety can mimic natural substrates of glycosidases, potentially inhibiting these enzymes. The (4-chlorophenyl)methyl group may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

    (4-Chlorophenyl)methyl-alpha-D-glucopyranoside: Differing in the anomeric configuration, this compound has the alpha linkage instead of the beta linkage.

    (4-Bromophenyl)methyl-beta-D-glucopyranoside: Similar structure but with a bromine atom instead of chlorine.

    (4-Methylphenyl)methyl-beta-D-glucopyranoside: Similar structure but with a methyl group instead of chlorine.

Uniqueness: (4-Chlorophenyl)methyl-beta-D-glucopyranoside is unique due to its specific beta linkage and the presence of a chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its alpha-anomer and other halogenated or methylated analogs.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(4-chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO6/c14-8-3-1-7(2-4-8)6-19-13-12(18)11(17)10(16)9(5-15)20-13/h1-4,9-13,15-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODVANWZFAIQGK-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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